O,O-Diethyl S-methyl dithiophosphate
Description
Overview of Organothiophosphate Chemistry and its Research Significance
Organothiophosphates are a class of organic compounds containing phosphorus and sulfur. wikipedia.org They are derivatives of phosphoric acid where one or more of the oxygen atoms have been replaced by sulfur atoms. wikipedia.org This substitution gives rise to a variety of structures, including phosphorothioates (containing a P=S double bond), phosphorodithioates (containing two sulfur atoms), and other combinations. wikipedia.org
The research significance of organothiophosphate chemistry is vast and multifaceted. Historically, a major focus of research was on their application as pesticides, due to their ability to inhibit the enzyme acetylcholinesterase. wikipedia.orgnih.gov This led to the development of numerous insecticides and herbicides. wikipedia.org Beyond agriculture, organothiophosphates have been investigated for their utility in medicinal chemistry, with some compounds being developed as drugs. wikipedia.org Another significant area of research is their use as additives in lubricants. For instance, zinc dialkyldithiophosphates (ZDDPs) are widely used as anti-wear and antioxidant additives in motor oils. researchgate.netwikipedia.org The diverse applications of organothiophosphates stem from their varied chemical reactivity and their ability to interact with biological systems and material surfaces. researchgate.net
Classification and Structural Context within Dithiophosphate (B1263838) Compounds
Dithiophosphate compounds are a subclass of organothiophosphates characterized by the presence of two sulfur atoms attached to the phosphorus atom. They can be broadly categorized into dialkyldithiophosphates and diaryldithiophosphates. cnlitereagent.com O,O-Diethyl S-methyl dithiophosphate falls under the category of dialkyldithiophosphates.
Structurally, this compound is an ester of dithiophosphoric acid. Its chemical formula is C5H13O2PS2. nih.gov The molecule consists of a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur atom, which is in turn bonded to a methyl group. The phosphorus atom is also bonded to two ethoxy groups (-OCH2CH3).
Below is a table summarizing the key structural and identifying information for this compound:
| Property | Value |
| IUPAC Name | diethoxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
| CAS Number | 3288-58-2 |
| Molecular Formula | C5H13O2PS2 |
| Molecular Weight | 200.3 g/mol |
| Synonyms | Phosphorodithioic acid, O,O-diethyl S-methyl ester |
Data sourced from PubChem. nih.gov
Historical Development of Research involving this compound
The study of organophosphorus compounds began in the early 19th century, with significant advancements in the 1930s led by researchers like Gerhard Schrader, who explored their potential as insecticides. wikipedia.orgresearchgate.net While much of the early focus was on highly toxic nerve agents and broad-spectrum pesticides like parathion (B1678463) and malathion, research also branched into the synthesis and characterization of a wide array of related compounds, including dithiophosphates. wikipedia.orgnih.gov
This compound, as a specific entity within this class, has been noted for its insecticidal, acaricidal, and fungicidal properties, although it did not become as commercially prominent as other organophosphate pesticides. haz-map.com Its primary role in academic and industrial research has been as an intermediate in organic synthesis. haz-map.comchemicalbook.com The synthesis of O,O-dialkyl dithiophosphoric acids is typically achieved through the reaction of phosphorus pentasulfide with the corresponding alcohol, in this case, ethanol (B145695). researchgate.netwikipedia.org The subsequent methylation of the resulting acid yields this compound.
Structure
3D Structure
Properties
IUPAC Name |
diethoxy-methylsulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2PS2/c1-4-6-8(9,10-3)7-5-2/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZXPYMTRBCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2PS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | O,O-DIETHYL S-METHYL DITHIOPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062957 | |
| Record name | O,O-Diethyl S-methyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O,o-diethyl s-methyl dithiophosphate is a solid., Solid; [CAMEO] | |
| Record name | O,O-DIETHYL S-METHYL DITHIOPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | O,O-Diethyl S-methyl dithiophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3288-58-2 | |
| Record name | O,O-DIETHYL S-METHYL DITHIOPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorodithioic acid, O,O-diethyl S-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diethyl S-methyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Diethyl S-methyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-DIETHYL S-METHYL PHOSPHORODITHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V70A3DQJ01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIETHYL S-METHYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Routes for O,O-Diethyl S-methyl Dithiophosphate (B1263838)
The synthesis of O,O-diethyl S-methyl dithiophosphate is typically achieved through a two-step process. The first step involves the formation of its precursor, O,O-diethyl dithiophosphoric acid, which is then subsequently alkylated to yield the final product.
Reactions Involving Phosphorus Pentasulfide and Alcohols
The foundational method for producing O,O-dialkyl dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. researchgate.netwikipedia.org In the case of O,O-diethyl dithiophosphoric acid, ethanol (B145695) is used as the alcohol. The reaction proceeds by treating phosphorus pentasulfide with four equivalents of ethanol, which yields two equivalents of O,O-diethyl dithiophosphoric acid and one equivalent of hydrogen sulfide (B99878) as a byproduct. wikipedia.org
The general reaction scheme is as follows: P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.org
This reaction is typically carried out by adding phosphorus pentasulfide portion-wise to the alcohol at room temperature with stirring. researchgate.net An exothermic reaction ensues with the evolution of hydrogen sulfide gas. researchgate.net To drive the reaction to completion, the mixture is often heated to around 80°C for several hours until the evolution of hydrogen sulfide ceases. researchgate.net Yields for this type of reaction are generally high, often in the range of 95.5-98.75%. researchgate.net
Following the synthesis of O,O-diethyl dithiophosphoric acid, the S-methyl group is introduced. While detailed laboratory procedures for the direct S-methylation of O,O-diethyl dithiophosphoric acid are not extensively documented in the reviewed literature, the formation of this compound has been identified as a metabolic product in vivo through the S-methylation of the parent dithiophosphoric acid. nih.gov In a laboratory setting, this transformation can be inferred from the general reactivity of dithiophosphoric acids and related thiophosphate salts, which readily undergo S-alkylation. For instance, the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base is a direct route to S-alkylated phosphorothioates. nih.gov A plausible synthetic route would therefore involve the deprotonation of O,O-diethyl dithiophosphoric acid with a suitable base to form the dithiophosphate anion, followed by nucleophilic attack on a methylating agent such as methyl iodide.
Table 1: Synthesis of O,O-Dialkyl Dithiophosphoric Acids
| Reactants | Product | General Conditions | Yield (%) |
|---|---|---|---|
| Phosphorus Pentasulfide, Ethanol | O,O-Diethyl Dithiophosphoric Acid | Room temperature addition, followed by heating to ~80°C | 95.5-98.75 researchgate.net |
| Phosphorus Pentasulfide, Isopropyl Alcohol | O,O-Diisopropyl Dithiophosphoric Acid | Room temperature addition, followed by heating to ~80°C | 95.5-98.75 researchgate.net |
Catalytic Approaches in Dithiophosphate Synthesis
While many syntheses of dithiophosphates proceed without a catalyst, catalytic methods have been explored to improve reaction conditions and yields for related compounds. For the preparation of dialkyl dithiophosphoric acid esters, Lewis acid catalysts can be employed. The amount of catalyst is typically in the range of 0.05 to 2 mole percent based on the dithiophosphoric acid reactant.
Functionalization and Derivatization Strategies of this compound
The chemical reactivity of this compound and its precursor allows for a range of functionalization and derivatization strategies, leading to a variety of related organophosphorus compounds.
Formation of S-Alkyl Derivatives
The formation of S-alkyl derivatives is a fundamental transformation of dithiophosphoric acids. The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base provides a direct synthetic route to S-alkylated phosphorothioates. nih.gov Studies on the ambident nucleophile ammonium (B1175870) O,O'-diethyl thiophosphate have shown that its reaction with benzyl (B1604629) halides and tosylate in various solvents results exclusively in S-alkylation. nih.gov This highlights the propensity of the sulfur atom in the dithiophosphate moiety to act as a nucleophile.
Table 2: S-Alkylation of Ammonium O,O'-diethyl thiophosphate
| Alkylating Agent | Solvent | Product |
|---|---|---|
| Benzyl Bromide | DMF, DMSO, Acetonitrile, EtOH, MeOH | S-Benzyl-O,O'-diethyl phosphorothioate (B77711) nih.gov |
| Benzyl Chloride | DMF, DMSO, Acetonitrile, EtOH, MeOH | S-Benzyl-O,O'-diethyl phosphorothioate nih.gov |
Synthesis of Phosphorylated Thioamides
Dithiophosphates have been utilized as reagents in the synthesis of thioamides. In a one-pot, three-component reaction, diethyl dithiophosphate can be used to activate a carboxylic acid, facilitating the nucleophilic attack of an amine to form a thioamide. chemrxiv.org This method has been applied to the synthesis of thioamide-containing peptides. chemrxiv.org While this does not involve the direct conversion of the S-methyl ester, it demonstrates the utility of the dithiophosphate group in thioamide formation. Another approach involves the reaction of amides with ammonium phosphorodithioate (B1214789) as a thionation reagent to produce thioamides in high yields. organic-chemistry.org
Derivatization to Related Phosphorothioates and Phosphorodithioates
The dithiophosphate functional group can be derivatized to form other classes of organophosphorus compounds. For instance, O-aryl-O,O-diethylthiophosphates can undergo a base-induced chemrxiv.orgresearchgate.net-rearrangement to form O,O-diethyl 2-hydroxyarylthiophosphonates, which are a type of phosphorothioate. researchgate.net
Furthermore, the precursor O,O-diethyl dithiophosphoric acid can be reacted with maleates to produce dithiophosphoric acid esters, which are a class of ashless dithiophosphates. sciensage.info This demonstrates a pathway to other phosphorodithioate derivatives. The oxidation of dialkoxydithiophosphoric acids with iodine can also lead to the formation of disulfides. wikipedia.org
Reaction Mechanisms of this compound and its Analogues
The reactivity of this compound is dictated by the phosphorus(V) center, the thione (P=S) and thiol (P-S-C) sulfur atoms, and the ester groups. These features allow the compound and its analogues to participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the thiophosphoryl (P=S) center is a fundamental transformation for this compound and related compounds. These reactions are crucial for the synthesis of various organothiophosphorus compounds and have been the subject of extensive mechanistic studies. sapub.org The displacement of a leaving group from the tetracoordinate phosphorus atom can proceed through two primary mechanisms: a concerted, single-step process or a stepwise pathway involving a pentacoordinate intermediate. sapub.orgsapub.org
Concerted Mechanism (SN2@P): In a concerted mechanism, the nucleophile attacks the phosphorus center concurrently with the departure of the leaving group. sapub.org This process passes through a single, pentacoordinate transition state where the incoming nucleophile and the outgoing leaving group occupy apical positions, analogous to the SN2 reaction at a carbon center. sapub.orgnih.gov This pathway typically results in the inversion of configuration at the phosphorus atom. nih.gov Studies on the aminolysis and pyridinolysis of various thiophosphoryl chlorides and related esters have often been interpreted in the context of a concerted mechanism, particularly with good leaving groups and potent nucleophiles. sapub.org For example, the reactions of 2,4-dinitrophenyl diphenylthioate with alicyclic secondary amines were shown to proceed through a concerted mechanism, supported by a linear Brønsted-type plot. sapub.org
Stepwise Mechanism (Addition-Elimination): Alternatively, the reaction can proceed via a stepwise mechanism involving the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgsapub.org In this pathway, the nucleophile first adds to the phosphorus center to form the intermediate, which then expels the leaving group in a separate step. nih.gov The lifetime of this intermediate is a key factor; if it is stable enough to be considered a true intermediate, the mechanism is stepwise. This pathway allows for more complex stereochemical outcomes, including retention of configuration, depending on the behavior of the intermediate. nih.gov Mechanistic crossovers from a concerted to a stepwise pathway have been reported, often influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, studies on the reactions of O-aryl methylphosphonochloridothioates with anilines have suggested a change from a concerted to a stepwise mechanism based on kinetic data. sapub.org
| Feature | Concerted (SN2@P) Mechanism | Stepwise (Addition-Elimination) Mechanism |
| Intermediates | None (only a transition state) | Trigonal Bipyramidal Pentacoordinate (TBP-5C) Intermediate |
| Rate-Determining Step | Single step involving both bond formation and bond breaking | Can be either the formation or the breakdown of the intermediate |
| Stereochemistry | Typically inversion of configuration | Can result in inversion or retention of configuration |
| Influencing Factors | Good leaving group, strong nucleophile | Poor leaving group, stabilization of the intermediate |
Radical and Anti-Markovnikov Addition Processes
While ionic additions to alkenes typically follow Markovnikov's rule, the presence of radical initiators can lead to an anti-Markovnikov regioselectivity. libretexts.orglumenlearning.com This is particularly relevant for the addition of the S-H bond of the parent O,O-diethyl dithiophosphoric acid across carbon-carbon double bonds. The radical-initiated addition of HBr to alkenes provides a classic mechanistic template for understanding this process. masterorganicchemistry.com
The mechanism proceeds via a radical chain reaction:
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as a peroxide (ROOR), by heat or light to form two alkoxy radicals (RO•). libretexts.orgmasterorganicchemistry.com This highly reactive radical then abstracts a hydrogen atom from the O,O-diethyl dithiophosphoric acid, generating a dithiophosphate radical, (EtO)₂P(S)S•.
Propagation: The dithiophosphate radical adds to the alkene double bond. This addition is regioselective; the radical adds to the less substituted carbon atom to generate a more stable carbon-centered radical on the more substituted carbon. libretexts.orgmasterorganicchemistry.com This newly formed carbon radical then abstracts a hydrogen atom from another molecule of O,O-diethyl dithiophosphoric acid, yielding the anti-Markovnikov addition product and regenerating the dithiophosphate radical, which continues the chain. libretexts.org
Termination: The chain reaction is terminated by the combination of any two radical species. libretexts.org
This anti-Markovnikov addition is synthetically useful as it provides access to organothiophosphates with a substitution pattern opposite to that obtained via ionic pathways. lumenlearning.com
| Step | Description | Key Feature |
| Initiation | Formation of a dithiophosphate radical, (EtO)₂P(S)S•, via H-abstraction by an initiator radical. | Requires a radical initiator (e.g., peroxide). masterorganicchemistry.com |
| Propagation (Step 1) | Addition of the dithiophosphate radical to the less substituted carbon of the alkene. | Forms the most stable carbon radical intermediate. libretexts.org |
| Propagation (Step 2) | Hydrogen abstraction by the carbon radical from O,O-diethyl dithiophosphoric acid. | Regenerates the dithiophosphate radical, continuing the chain. |
| Termination | Combination of any two radicals to form a stable molecule. | Ends the chain reaction. |
Single Electron Transfer Mechanisms
Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor. In the context of organothiophosphates, SET processes, often facilitated by photoredox catalysis, can generate phosphorothioate radicals. researchgate.net These radicals are key intermediates for various synthetic transformations.
The general SET mechanism can be outlined as follows:
Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state with enhanced redox capabilities.
Electron Transfer: The excited photocatalyst can then engage in SET. In an oxidative quenching cycle, the excited catalyst accepts an electron from a donor molecule, such as an organothiophosphate derivative, generating a radical cation. Conversely, in a reductive cycle, the catalyst donates an electron.
Radical Reaction: The resulting phosphorothioate radical can then participate in subsequent reactions, such as addition to alkenes or coupling reactions. researchgate.net
Evidence for SET mechanisms has been found in various reactions, including those involving lithium diorganocuprates and organic halides. semanticscholar.org Recently, photoredox/copper dual catalysis has enabled the 1,2-diphosphorothiolation of alkenes, where a P(O)SH compound acts as both the phosphorothioate radical source and the coupling partner through a proposed SET pathway. researchgate.net This highlights the growing importance of SET in constructing complex organothiophosphate molecules. diva-portal.org
Oxidative Addition Reactions
Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a vacant coordination site and an accessible higher oxidation state reacts with a substrate, formally breaking a bond within the substrate. wikipedia.org This process increases both the coordination number and the formal oxidation state of the metal center. libretexts.org While direct examples involving this compound are not extensively documented in introductory literature, the principles allow for postulation of its reactivity.
A low-valent metal center, M(0) or M(I), could potentially react with this compound by inserting into the S-CH₃ bond or the P-S bond. The reaction proceeds through several possible pathways:
Concerted Pathway: A three-centered transition state is formed, typically leading to a cis-addition of the two fragments of the substrate onto the metal center. This is common for non-polar substrates like H₂. wikipedia.orglibretexts.org
SN2-type Mechanism: For polar substrates like alkyl halides (and potentially the S-CH₃ bond), the metal center can act as a nucleophile, attacking the less electronegative atom (carbon) and displacing the more electronegative fragment (the dithiophosphate anion). wikipedia.org This is followed by rapid coordination of the anion to the newly oxidized metal center.
Radical Mechanism: A multi-step radical process, similar to SET, can also occur, particularly with substrates that can readily form stable radicals.
In such a reaction, a metal complex, for example, a Pd(0) or Pt(0) species, could insert into the S-C bond, leading to a metal(II) complex containing both methyl and dithiophosphate ligands. wikipedia.org This oxidative addition step is often a key part of catalytic cycles, followed by other steps like transmetalation or reductive elimination. libretexts.org
| Oxidative Addition Pathway | Description | Substrate Type | Stereochemistry |
| Concerted | Three-centered transition state; simultaneous bond breaking and formation. | Non-polar (e.g., H-H, C-H) | Typically cis-addition |
| SN2-type | Nucleophilic attack by the metal, followed by anionic coordination. | Polar (e.g., R-X, C-S) | Inversion at carbon; trans-addition at metal |
| Radical | Stepwise single-electron transfers. | Substrates susceptible to radical formation | Complex/mixed stereochemistry |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organophosphorus compounds in both solution and solid states. diva-portal.org By analyzing the magnetic properties of atomic nuclei, it provides detailed information about chemical environments, connectivity, and three-dimensional structure.
Multinuclear NMR studies are fundamental for confirming the identity and conformation of dithiophosphate (B1263838) compounds. nih.gov
¹H NMR: The proton NMR spectrum provides information about the ethyl groups. The ethoxy protons (-OCH₂CH₃) typically show a characteristic quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃) due to spin-spin coupling. The S-methyl group (-SCH₃) appears as a distinct singlet. The chemical shifts and coupling constants are sensitive to the electronic environment and can be used to identify the compound's structural integrity. ethernet.edu.et
¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing signals for each unique carbon atom. researchgate.net The resonances for the methylene and methyl carbons of the ethyl groups, as well as the S-methyl carbon, can be assigned based on their chemical shifts and coupling to phosphorus. scispace.com
³¹P NMR: As phosphorus-31 has a nuclear spin of ½ and 100% natural abundance, ³¹P NMR is particularly informative for organophosphorus compounds. diva-portal.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the substituents, and bond angles. In O,O-Diethyl S-methyl dithiophosphate, the ³¹P signal provides direct evidence of the dithiophosphate core. Theoretical calculations combined with experimental data can offer a precise interpretation of these chemical shifts. rsc.orgnih.gov
Typical NMR Spectral Data for Dithiophosphate Moieties
| Nucleus | Signal Type | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Quartet (-OCH₂) | ~4.0 - 4.3 | Confirms ethoxy methylene group adjacent to oxygen. |
| ¹H | Triplet (-CH₃) | ~1.3 - 1.5 | Confirms ethoxy methyl group. |
| ¹H | Singlet (-SCH₃) | Variable | Identifies the S-methyl group. |
| ¹³C | -OCH₂ and -CH₃ | Variable | Provides data on the carbon skeleton of the ethyl groups. researchgate.net |
| ³¹P | Singlet | ~90 - 110 | Highly sensitive to the electronic environment and coordination of the phosphorus atom. |
When dithiophosphates act as ligands to form metal complexes, particularly with transition metals like copper(I), paramagnetic effects can arise. nih.govyoutube.com These effects, caused by unpaired electrons, can lead to significant signal broadening and large chemical shifts, complicating spectral analysis. youtube.comcreative-biostructure.com
Solid-state Magic Angle Spinning (MAS) NMR is a crucial technique to overcome these challenges. By spinning the sample at a high frequency at a specific angle (the "magic angle"), anisotropic interactions that cause line broadening are averaged out, resulting in higher resolution spectra. nih.gov
³¹P MAS NMR: This technique is used to study the local environment of phosphorus atoms in solid metal-dithiophosphate complexes. nih.gov It can distinguish between different coordination modes of the ligand (e.g., bridging vs. terminal) and identify different phosphorus sites within a crystal structure. diva-portal.orgresearchgate.net
⁶⁵Cu MAS NMR: For copper complexes, ⁶⁵Cu MAS NMR provides direct information about the copper centers. nih.govresearchgate.net The analysis of quadrupolar splitting parameters and chemical shifts from ⁶⁵Cu NMR spectra helps in understanding the symmetry of the electronic environment around the copper ions and the stereochemistry of polynuclear copper(I) dithiophosphate clusters. nih.govresearchgate.net The presence of unpaired electrons in paramagnetic systems significantly influences the NMR signals, and these shifts can provide insights into the electronic structure of the molecule. youtube.com
In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent, a phenomenon known as Chemical Shift Anisotropy (CSA). nih.gov The CSA is described by a tensor with three principal components (δ₁₁, δ₂₂, δ₃₃). The analysis of these tensor components provides detailed structural information that is averaged out in solution-state NMR.
For dithiophosphate complexes, a strong correlation has been established between the ³¹P CSA parameters and the molecular geometry. nih.gov Specifically, the δ₂₂ component of the ³¹P chemical shift tensor has been shown to be highly sensitive to the S-P-S bond angle. nih.gov As the S-P-S bond angle increases from approximately 100° to 120°, the value of δ₂₂ can increase by more than 50 ppm. nih.gov
Furthermore, the shape of the CSA tensor can distinguish between different ligand coordination modes. nih.gov Terminal (chelating) ligands typically exhibit negative values for the skew (κ) parameter of the CSA tensor, while bridging ligands show positive values. nih.gov This correlation is invaluable for characterizing the structure of polycrystalline metal-dithiophosphate complexes, especially when single-crystal X-ray diffraction data is unavailable. nih.govnih.gov
Correlation of ³¹P CSA Parameters with Dithiophosphate Structure nih.gov
| Structural Feature | Relevant CSA Parameter | Observed Correlation |
|---|---|---|
| S-P-S Bond Angle | δ₂₂ | Increases as the S-P-S angle widens from ~100° to 120°. |
| Ligand Coordination | Skew (κ) | Negative (κ < 0) for terminal ligands. |
| Ligand Coordination | Skew (κ) | Positive (κ > 0) for bridging and ionic ligands. |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uh.edu These methods are highly effective for identifying functional groups and characterizing chemical bonds within a compound.
The vibrational spectra of this compound and related compounds are characterized by specific absorption bands corresponding to the various functional groups.
P=S Stretching: The stretching vibration of the phosphorus-sulfur double bond (P=S) is a key diagnostic feature. This band typically appears in the region of 600-750 cm⁻¹ in the IR and Raman spectra. researchgate.net Its exact position can be influenced by the other substituents on the phosphorus atom.
P-O-C Linkages: The P-O-C linkage gives rise to several characteristic vibrations. The asymmetric stretching of the P-O-(C) bond is typically observed as a strong band in the IR spectrum around 970-1030 cm⁻¹, while the symmetric stretch appears in the 720-750 cm⁻¹ region and is often strong in the Raman spectrum. researchgate.net The O-C stretch within the P-O-C group can be found near 1140 cm⁻¹. researchgate.net
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for unambiguous identification and structural analysis. uh.edu
Characteristic Vibrational Frequencies for Dithiophosphates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| P=S Stretch | 600 - 750 | IR, Raman researchgate.net |
| P-O-C Asymmetric Stretch | 970 - 1030 | IR (Strong) researchgate.net |
| P-O-C Symmetric Stretch | 720 - 750 | Raman (Strong) researchgate.net |
| O-C Stretch (in P-O-C) | ~1140 | IR researchgate.net |
Mass Spectrometry in Elucidating Transformation Products and Reaction Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed to determine the molecular weight of compounds, elucidate their structure through fragmentation patterns, and identify unknown transformation or degradation products. nist.gov
In the context of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze reaction mixtures and environmental samples. nih.gov The compound is first separated from other components in the mixture by GC, and then the separated compound is ionized and fragmented in the mass spectrometer.
The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. By analyzing samples over time or after exposure to certain conditions, MS can identify metabolites or degradation products, helping to elucidate reaction pathways and environmental fate. rsc.orgresearchgate.net For example, the detection of metabolites like O,O-diethyl thiophosphate (DETP) in samples can indicate the breakdown of the parent compound. researchgate.net
Identification of Molecular Ion Peaks and Fragmentation Patterns in Mechanistic Studies
Mass spectrometry is a critical analytical technique for the structural elucidation of organophosphorus compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular weight of this compound (C5H13O2PS2) is 200.24 g/mol , leading to an expected molecular ion peak at approximately m/z 200. nih.gov
Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. While a specific, published mass spectrum for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the known behavior of organophosphorus pesticides and related dithiophosphate compounds. nih.govkoreascience.kr
Common fragmentation mechanisms for this class of compounds include alpha-cleavage and rearrangements. koreascience.kr Key fragmentation pathways for this compound would likely involve the cleavage of the P-S, S-C, and P-O bonds. This can lead to the loss of the S-methyl group (•SCH3), ethyl groups (•C2H5), or ethylene (B1197577) (C2H4) through rearrangement from the ethoxy moieties. The relative abundance of these fragment ions helps in confirming the identity and structure of the compound. chemguide.co.uk
The table below outlines the predicted molecular ion and major fragment ions for this compound based on these established fragmentation principles.
| m/z Value | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 200 | [(C2H5O)2P(S)SCH3]+• | Molecular Ion (M+•) |
| 185 | [(C2H5O)2P(S)S]+ | Loss of methyl radical (•CH3) |
| 172 | [(C2H5O)(HO)P(S)SCH3]+• | Loss of ethylene (C2H4) via rearrangement |
| 153 | [(C2H5O)2PS]+ | Loss of thiomethyl radical (•SCH3) |
| 125 | [(C2H5O)(HO)PS]+ | Loss of ethylene (C2H4) from m/z 153 |
| 97 | [(HO)2PS]+ | Loss of two ethylene molecules (2 x C2H4) |
Crystallographic Studies for Solid-State Structures
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing definitive data on molecular geometry.
Single-Crystal X-ray Diffraction for Bond Lengths, Dihedral Angles, and Coordination Modes
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For this compound, SC-XRD analysis would provide explicit details on the geometry around the central phosphorus atom and the orientation of the ethyl and methyl substituents.
While specific single-crystal X-ray diffraction data for isolated this compound is not prominently available in public databases, extensive crystallographic studies have been conducted on closely related O,O'-dialkyl dithiophosphate compounds, particularly as ligands in metal complexes. researchgate.net These studies reveal that the dithiophosphate moiety can adopt various coordination modes, including monodentate, bidentate chelating, and bridging.
The table below presents typical bond lengths and angles expected for the dithiophosphate core, derived from studies on analogous compounds, which would be precisely determined for this compound through SC-XRD.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length (Å) | P=S | ~1.92 - 1.95 Å |
| Bond Length (Å) | P-S | ~2.01 - 2.08 Å |
| Bond Length (Å) | P-O | ~1.57 - 1.60 Å |
| Bond Length (Å) | S-C | ~1.80 - 1.84 Å |
| Bond Angle (°) | O-P-O | ~95 - 105° |
| Bond Angle (°) | S=P-S | ~110 - 120° |
| Bond Angle (°) | O-P-S | ~105 - 115° |
| Dihedral Angle (°) | C-O-P-O | Variable, defines ethoxy group conformation |
Powder X-ray Diffraction for Polycrystalline Materials
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder. carleton.edu The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. carleton.edu This allows for phase identification, determination of sample purity, and calculation of unit cell parameters. sciensage.info
For this compound, a PXRD analysis would confirm its crystalline phase and purity. Each peak in the diffractogram corresponds to a specific set of lattice planes, as described by Bragg's Law. Although a reference powder diffraction pattern for this compound is not found in the surveyed literature, the data would be presented in a format similar to the illustrative example below.
| Diffraction Angle (2θ) [°] | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| (Sample Value 1) | (Calculated Value 1) | (Measured Value 1) |
| (Sample Value 2) | (Calculated Value 2) | (Measured Value 2) |
| (Sample Value 3) | (Calculated Value 3) | (Measured Value 3) |
| (Sample Value ...) | (Calculated Value ...) | (Measured Value ...) |
Computational and Theoretical Chemistry of O,o Diethyl S Methyl Dithiophosphate
Density Functional Theory (DFT) Applications
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems.
Optimization of Molecular Geometries and Prediction of Energetic and Thermodynamic Parameters
A foundational step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For O,O-Diethyl S-methyl dithiophosphate (B1263838), DFT calculations would provide precise predictions of bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional structure of the molecule.
Furthermore, these calculations would yield important energetic and thermodynamic parameters. A data table summarizing such hypothetical results is presented below to illustrate the expected outcomes of such a study.
Table 1: Hypothetical DFT-Calculated Parameters for O,O-Diethyl S-methyl Dithiophosphate
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | Value | The absolute energy of the molecule in its optimized state. |
| Enthalpy (kcal/mol) | Value | The total heat content of the system. |
| Gibbs Free Energy (kcal/mol) | Value | Indicates the spontaneity of reactions involving the molecule. |
| HOMO Energy (eV) | Value | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Value | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Value | An indicator of chemical reactivity and electronic stability. |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Calculation of Vibrational Spectra for Comparative Analysis
DFT calculations are also highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of spectral bands to specific vibrational modes, such as P=S stretching, P-O-C bending, and various C-H vibrations.
Quantum Chemical Topological Analysis
To gain a deeper understanding of the chemical bonding and electronic structure, various quantum chemical topological analysis methods can be employed.
Quantification of Covalency and Orbital Interaction Effects (e.g., CASSCF, Ligand-Field DFT, QTAIM, NBO, AIM, ELF)
Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF) provide detailed insights into the nature of chemical bonds. For this compound, these methods could be used to:
QTAIM: Characterize the nature of the bonds (e.g., covalent vs. ionic) by analyzing the electron density at the bond critical points.
NBO: Investigate orbital interactions, such as hyperconjugation, and quantify the charge distribution on each atom, providing a more detailed picture of the electronic structure than simple partial charges.
ELF: Visualize regions of high electron localization, which correspond to chemical bonds and lone pairs, offering a visual representation of the chemical structure.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, offering a dynamic perspective on their properties.
Prediction of Reactivity and Stability in Various Environments
MD simulations could be employed to study the stability and reactivity of this compound in different environments, such as in aqueous solution or in the presence of other chemical species. These simulations can help predict how the molecule might interact with its surroundings, its conformational flexibility, and potential degradation pathways. Organothiophosphates are known to be susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents. nih.govnoaa.gov Partial oxidation may lead to the release of toxic phosphorus oxides. nih.govnoaa.gov
Coordination Chemistry of O,o Diethyl Dithiophosphate Ligands
Ligand Characteristics and Bonding Behavior
The utility of the O,O-diethyl dithiophosphate (B1263838) anion, [(C₂H₅O)₂PS₂]⁻, as a ligand is rooted in its intrinsic electronic and structural properties. Its interaction with metal centers is governed by the nature of its donor atoms and the distribution of electron density within the dithiophosphate moiety.
The O,O-diethyl dithiophosphate ligand is a classic example of a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms. researchgate.net This bidentate coordination typically results in the formation of a stable four-membered chelate ring (M-S-P-S). rsc.org
In the context of Hard and Soft Acid-Base (HSAB) theory, the dithiophosphate ligand is classified as a soft base. wikipedia.orgresearchgate.netresearchgate.net This classification arises from the polarizability and lower electronegativity of the sulfur donor atoms. Consequently, it exhibits a strong affinity for and forms stable complexes with metal ions that are classified as soft acids, such as Cd(II), Pb(II), Hg(II), and Au(I). researchgate.netunirioja.es Its interaction with borderline or harder metal ions is also well-documented, highlighting its versatility. researchgate.net
In the framework of electron counting formalisms used in organometallic and coordination chemistry, the bidentate dithiophosphate anion is typically considered a three-electron donor ligand. wikipedia.org This is based on the neutral ligand formalism where one sulfur atom is considered a neutral 1-electron donor (X-type ligand) and the other is a neutral 2-electron donor (L-type ligand).
The electronic structure of the dithiophosphate ligand can be represented by several resonance structures. A key contributor is a zwitterionic form, (RO)₂P⁺(S⁻)₂, where a positive charge resides on the phosphorus atom and negative charges are delocalized over the two sulfur atoms. wikipedia.org This delocalization contributes to the equivalent or near-equivalent P-S bond lengths often observed in its metal complexes and is crucial to its coordinating ability.
Metal Ion Complexation and Complex Synthesis
The soft nature of the sulfur donors allows O,O-diethyl dithiophosphate to form stable complexes with a vast range of metal ions, and these complexes can be prepared through several reliable synthetic routes.
O,O-diethyl dithiophosphate is a prolific complexing agent, forming stable compounds with a majority of transition metals, as well as with lanthanides and actinides. Its ability to act as a bidentate chelating agent is a cornerstone of its utility in coordination chemistry. Documented complexes include those with cadmium (Cd), lead (Pb), mercury (Hg), chromium (Cr), nickel (Ni), copper (Cu), manganese (Mn), iron (Fe), cobalt (Co), and tellurium (Te). rsc.orgwikipedia.orgresearchgate.netazjm.org For instance, zinc complexes often exhibit tetrahedral geometry, while copper(II) complexes can form distorted square-planar structures. The coordination chemistry extends beyond transition metals, with reports of complexes involving lanthanides like Lanthanum(III) and even actinides, as demonstrated by the synthesis of an americium (Am) complex, [Am(S₂P(OEt)₂)₄]⁻. researchgate.netnih.gov
| Metal Ion | Example Complex Formula Type | Typical Geometry |
|---|---|---|
| Cd(II) | [Cd(S₂P(OR)₂)₂]₂ | Tetrahedral |
| Pb(II) | [Pb(S₂P(OR)₂)₂] | Variable |
| Hg(II) | [Hg(S₂P(OR)₂)₂]₂ | Tetrahedral |
| Cr(III) | [Cr(S₂P(OR)₂)₃] | Octahedral |
| Ni(II) | [Ni(S₂P(OR)₂)₂] | Square Planar |
| Cu(II) | [Cu(S₂P(OR)₂)₂] | Distorted Square Planar |
| Am(III) | [Am(S₂P(OR)₂)₄]⁻ | Distorted Dodecahedral |
| Mn(II) | [Mn(S₂P(OR)₂)₂] | Tetrahedral |
| Fe(III) | [Fe(S₂P(OR)₂)₃] | Octahedral |
| Co(II) | [Co(S₂P(OR)₂)₂] | Tetrahedral |
| Te(IV) | [Te(S₂P(OR)₂)₄] | Variable |
Two primary synthetic strategies are employed for the preparation of metal dithiophosphate complexes: salt metathesis and oxidative addition.
Salt Metathesis: This is the most common method, involving the reaction of a soluble metal salt (e.g., chloride, acetate, or nitrate) with a salt of the dithiophosphoric acid, such as the ammonium (B1175870) or sodium salt. wikipedia.org The reaction is typically driven forward by the precipitation of the desired metal dithiophosphate complex or a simple inorganic salt byproduct. nih.gov
Example Reaction: 2 NH₄[(S₂P(OC₂H₅)₂] + NiCl₂ → Ni(S₂P(OC₂H₅)₂)₂ + 2 NH₄Cl wikipedia.org
Oxidative Addition: This route is particularly useful for synthesizing complexes where the metal is in a higher oxidation state than the starting material. It involves the reaction of a low-valent metal complex with the disulfide of the ligand, bis(diethoxythiophosphoryl) disulfide. The disulfide bond is cleaved, and the dithiophosphate ligands add to the metal center, which is formally oxidized in the process. wikipedia.org
Example Reaction: [(S₂P(OC₂H₅)₂)₂] + Ni(PR₃)₄ → Ni(S₂P(OC₂H₅)₂)₂ + 4 PR₃ wikipedia.org
Structural Diversity and Bonding in Metal Dithiophosphate Complexes
Metal dithiophosphate complexes exhibit remarkable structural diversity, which is influenced by the coordination number and preferred geometry of the metal ion, the stoichiometry of the complex, and intermolecular interactions.
The dithiophosphate ligand can adopt several coordination modes. While the simple bidentate chelation to a single metal center is most common, it can also act as a bridging ligand, connecting two or more metal centers. researchgate.net This bridging behavior can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. rsc.orgresearchgate.net
For example, complexes of d¹⁰ metals like Zn(II) and Cd(II) can form dinuclear structures, [M(L)₂]₂, featuring a central eight-membered ring. rsc.org In these structures, each metal atom is coordinated to four sulfur atoms in a distorted tetrahedral environment. rsc.org Silver(I) dithiophosphate complexes have been shown to form discrete hexanuclear molecules, [Ag₆{S₂P(OR)₂}₆], where the ligands act in a bridging fashion. researchgate.net The geometry around the metal centers varies widely, from the square-planar environments typical for Ni(II) and Pd(II) to the tetrahedral coordination seen in many Zn(II), Cd(II), and Co(II) complexes, and octahedral geometries for ions like Cr(III). rsc.orgwikipedia.org This structural versatility is a key feature of the coordination chemistry of dithiophosphate ligands.
Characterization of Mononuclear, Binuclear, Tetranuclear, and Polynuclear Clusters
The O,O-diethyl dithiophosphate ligand, [S₂P(OEt)₂]⁻, demonstrates remarkable flexibility in its ability to stabilize metal complexes of varying nuclearity. The characterization of these clusters relies on a combination of single-crystal X-ray diffraction, spectroscopic techniques, and elemental analysis.
Mononuclear Clusters: Mononuclear complexes are frequently observed, particularly with transition metals that favor lower coordination numbers. For instance, Ni(II) complexes with dithiophosphate ligands typically adopt a mononuclear and neutral structure. researchgate.net The characterization of such complexes is often achieved through techniques like ¹H, ¹³C, and ³¹P NMR spectroscopy, alongside infrared (IR) spectroscopy, to confirm the coordination of the ligand to the single metal center. researchgate.net A notable example in the realm of f-block elements is the mononuclear americium(III) complex, [Am(S₂P(OEt)₂)₄]⁻, which has been synthesized and extensively characterized to study actinide bonding. nih.gov
Binuclear Clusters: The dithiophosphate ligand also readily forms binuclear clusters, where two metal centers are bridged by the ligand. X-ray crystallography is a primary tool for elucidating the structures of these dimeric species. For example, binuclear silver(I) complexes, such as [Ag₂(μ-S₂P(OR)₂)₂(phen)₂] (where R is an alkyl group and phen is 1,10-phenanthroline), have been synthesized and their structures confirmed by X-ray diffraction. science.gov These studies reveal that the dithiophosphate anions act as bridging ligands, connecting the two silver centers to form an eight-membered Ag₂S₄P₂ ring, often in a "chair" conformation. science.gov Similarly, binuclear oxomolybdenum(V) complexes, Mo₂O₃[S₂P(OR)₂)₄], have been characterized, with their structures determined crystallographically. nih.gov
Tetranuclear Clusters: Four-metal-atom clusters represent another structural motif in the coordination chemistry of dithiophosphate ligands. A well-documented example is the tetranuclear copper(I) complex, Cu₄[(iso-PrO)₂PS₂]₄. wikipedia.org The structural characterization of such clusters is vital for understanding their electronic and magnetic properties. Spectroscopic studies, including IR and NMR, are used to probe the ligand environment and confirm the integrity of the cluster in solution. researchgate.net
Polynuclear Clusters: Beyond tetranuclear arrangements, dithiophosphate ligands are known to stabilize larger polynuclear, or high-nuclearity, clusters. These are particularly common with coinage metals like copper, silver, and gold. st-andrews.ac.uk Silver(I) complexes with O,O'-dialkyl dithiophosphates have been shown to form hexanuclear clusters, such as [Ag₆{S₂P(O-i-C₃H₇)₂}₆]. unirioja.es The characterization of these large assemblies is heavily reliant on single-crystal X-ray diffraction to determine the complex arrangement of metal atoms and ligands. Solid-state ³¹P CP/MAS NMR is also a powerful technique used to study the structure of these polycrystalline materials, revealing information about the bridging modes of the dithiophosphate groups. unirioja.es
| Cluster Type | Example Metal/Complex | Key Characterization Techniques |
|---|---|---|
| Mononuclear | Ni(II), [Am(S₂P(OEt)₂)₄]⁻ researchgate.netnih.gov | ¹H, ¹³C, ³¹P NMR, IR Spectroscopy, X-ray Diffraction researchgate.netnih.gov |
| Binuclear | Ag(I), Mo(V) science.govnih.gov | X-ray Diffraction, Elemental Analysis, IR Spectroscopy science.govnih.gov |
| Tetranuclear | Cu(I) wikipedia.org | X-ray Diffraction, Spectroscopic Methods wikipedia.orgresearchgate.net |
| Polynuclear (Hexanuclear) | Ag(I) unirioja.es | X-ray Diffraction, Solid-State ³¹P NMR unirioja.es |
Elucidation of Coordination Geometries (e.g., Distorted Trigonal Bipyramidal, Square Antiprismatic)
The geometric arrangement of ligands around a central metal ion is a fundamental aspect of coordination chemistry. O,O-diethyl dithiophosphate complexes exhibit a range of coordination geometries, dictated by the metal's size, oxidation state, and electronic configuration. While common geometries like tetrahedral (e.g., for Zn(II)) and square planar (e.g., for Ni(II)) are prevalent, more unusual and higher-coordination geometries are also observed. st-andrews.ac.uk
Distorted Trigonal Bipyramidal: Five-coordinate complexes are less common than four- and six-coordinate ones but are crucial in understanding reaction mechanisms. The idealized geometries for five-coordination are the trigonal bipyramid and the square pyramid. In reality, many structures exist on a continuum between these two extremes. Tetraphenylantimony(V) complexes with O,O'-dialkyl dithiophosphate ligands, [Sb(C₆H₅)₄{S₂P(OR)₂}], have been structurally characterized and found to adopt a distorted trigonal bipyramidal geometry. unirioja.es In this arrangement, the dithiophosphate ligand occupies one of the coordination sites around the central antimony atom. The degree of distortion from an ideal trigonal bipyramidal geometry is often quantified by the τ₅ parameter, which ranges from 1 for a perfect trigonal bipyramid to 0 for a perfect square pyramid. researchgate.net
Square Antiprismatic: Eight-coordinate complexes are typically found with larger metal ions, such as those from the lanthanide and actinide series, which can accommodate more ligands due to their size and the predominantly ionic nature of their bonding. scispace.com The two most common geometries for eight-coordination are the dodecahedron and the square antiprism. The formation of the tetrakis complex [Am(S₂P(OEt)₂)₄]⁻, where four bidentate diethyl dithiophosphate ligands coordinate to the americium(III) center, results in an eight-coordinate environment. nih.gov For many lanthanide and actinide ions, the square antiprismatic geometry is the preferred arrangement for eight-coordinate complexes. nih.gov In this geometry, the eight sulfur donor atoms would be situated at the vertices of a square antiprism surrounding the central metal ion.
| Coordination Geometry | Coordination Number | Example Metal/Complex | Typical Metal Type |
|---|---|---|---|
| Distorted Trigonal Bipyramidal | 5 | [Sb(C₆H₅)₄{S₂P(OR)₂}] unirioja.es | Main Group / Transition Metals |
| Square Antiprismatic | 8 | [Am(S₂P(OEt)₂)₄]⁻ (inferred) nih.gov | Lanthanides / Actinides nih.gov |
Investigation of Metal-Ligand Bonding Interactions and Covalency
The interaction between the O,O-diethyl dithiophosphate ligand and a metal center is primarily through the two "soft" sulfur donor atoms. According to Hard and Soft Acid and Base (HSAB) theory, these soft sulfur donors form stable bonds with soft or borderline metal ions. rsc.org The nature of this metal-sulfur bond has both ionic and covalent contributions, the balance of which influences the stability and reactivity of the complex.
Spectroscopic techniques are invaluable for probing these bonding interactions. Infrared (IR) spectroscopy, for example, can provide insight into the M-S bond. The vibrational frequencies associated with the P=S and P-S bonds in the dithiophosphate ligand often shift upon coordination to a metal. A decrease in the P=S stretching frequency is indicative of the sulfur atoms bonding to the metal center, suggesting a bidentate coordination mode. researchgate.net
The degree of covalency in the metal-sulfur bond can be investigated and quantified using a combination of experimental and computational methods. A significant finding in this area comes from the study of the [Am(S₂P(OEt)₂)₄]⁻ complex. nih.gov By comparing its structural and spectroscopic properties with its neodymium analogue, [Nd(S₂P(OEt)₂)₄]⁻, researchers have been able to quantify the covalency of the actinide-sulfur bond. Single-crystal X-ray diffraction revealed differences in bond lengths between the Am and Nd complexes that are consistent with enhanced covalent interactions for the actinide. nih.gov Furthermore, computational studies, including density functional theory (DFT), allow for a topological analysis of the electron density, which can quantify the degree of orbital overlap and covalency. These investigations concluded that there is greater covalency in the Am-S bond compared to the Nd-S bond, highlighting the increased participation of actinide 5f orbitals in bonding with soft donor ligands. nih.gov This increased covalency is a key factor differentiating the coordination chemistry of actinides from that of lanthanides.
Environmental Fate and Abiotic/biotic Transformation Pathways
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis represents a primary abiotic degradation route for O,O-Diethyl S-methyl dithiophosphate (B1263838) in aqueous environments. This process involves the cleavage of the molecule by water, leading to the formation of various degradation products.
Pathways in Aqueous Media: Formation of Diethyl Phosphate (B84403), Hydrogen Sulfide (B99878), and Thiophosphoric Acid
In aqueous media, the hydrolysis of O,O-Diethyl S-methyl dithiophosphate proceeds through the cleavage of the P-S bond. This initial step leads to the formation of O,O-diethyl dithiophosphoric acid. This intermediate is generally unstable in water and can undergo further hydrolysis.
The complete hydrolysis of this compound ultimately yields more stable and smaller molecules. Key breakdown products that have been identified include diethyl phosphate, hydrogen sulfide, and thiophosphoric acid. The formation of hydrogen sulfide is a characteristic feature of the degradation of dithiophosphate compounds.
Influence of pH and Temperature on Hydrolysis Rates
The rate of hydrolysis of this compound is significantly influenced by environmental factors, most notably pH and temperature. Generally, the hydrolysis of organophosphate esters is subject to catalysis by both acids and bases.
Temperature also plays a critical role in the kinetics of hydrolysis. Increased temperatures typically accelerate the rate of hydrolysis reactions. For many chemical reactions, a 10°C rise in temperature can lead to a doubling or tripling of the reaction rate. Therefore, in warmer waters, the degradation of this compound via hydrolysis is expected to be more rapid.
Photochemical Degradation Pathways
In addition to hydrolysis, this compound can be degraded by photochemical processes, particularly when exposed to ultraviolet (UV) radiation from sunlight in surface waters or on terrestrial surfaces.
UV Light-Induced Transformations and Identification of Photodegradation Products (e.g., Sulfoxides, Sulfones)
Exposure to UV light can induce the transformation of this compound. A key reaction in this process is the oxidation of the sulfur atoms within the molecule. This can lead to the formation of photoproducts such as sulfoxides and, with further oxidation, sulfones. The formation of such oxidized products is a common photochemical degradation pathway for organosulfur compounds. While specific studies on the photodegradation of this compound were not found, the oxidation of similar organothiophosphate compounds to their corresponding sulfoxide (B87167) and sulfone derivatives is a well-documented phenomenon.
Microbial and Enzymatic Degradation
The biodegradation of this compound by microorganisms is a significant pathway for its removal from the environment. Various bacterial species have been identified that can utilize this compound as a source of nutrients.
Identification of Bacterial Species (e.g., Aeromonas, Pseudomonas) Involved in Ethyl Dithiophosphate Metabolism
Research has shown that several bacterial genera are capable of degrading dithiophosphate compounds. Notably, strains of Aeromonas and Pseudomonas have been identified as being involved in the metabolism of sodium O,O-diethyl dithiophosphate. In these bacteria, the breakdown of the compound has been observed to proceed through the formation of ethanol (B145695), aldehyde, and ultimately orthophosphate. This suggests that these microorganisms possess the necessary enzymatic machinery to cleave the ester bonds and mineralize the compound, utilizing the phosphorus and potentially the carbon for their growth and energy needs.
Role of Phosphodiesterases in Degradation and Metabolite Formation (e.g., Ethanol, Aldehydes, Orthophosphate)
Bacterial degradation is a key process in the environmental breakdown of organophosphorus compounds. Studies on the closely related sodium O,O-diethyl dithiophosphate have demonstrated the significant role of phosphodiesterases in its metabolism. Research has shown that certain bacterial strains, including species of Aeromonas, Pseudomonas, Flavobacterium, and Bacillus, are capable of utilizing this compound as a phosphorus source. nih.gov
The breakdown process initiated by these bacteria involves the successive formation of several key metabolites. The enzymatic activity of an acid phosphodiesterase is thought to be the initial step in the degradation cascade. nih.gov This enzymatic action leads to the sequential production of ethanol, aldehydes, and ultimately, orthophosphate, as the phosphorus atom is mineralized. nih.gov The specific activity of this acid phosphodiesterase has been observed to be significantly enhanced—by five- to sevenfold—in bacteria grown in an environment where O,O-diethyl dithiophosphate is the sole phosphorus source, compared to when they are grown on orthophosphate. nih.gov This suggests an adaptive enzymatic response by the microbial community to the presence of this organophosphorus compound.
The degradation pathway can be summarized as follows:
| Initial Compound | Key Enzyme | Successive Metabolites |
| O,O-Diethyl dithiophosphate | Acid Phosphodiesterase | Ethanol -> Aldehyde -> Orthophosphate |
Environmental Persistence and Transformation Products
The environmental presence of this compound is not only due to its direct use but also from its formation as a degradation product of other organophosphorus pesticides. This contributes to its persistence and the complexity of its environmental chemistry.
Formation of Secondary Metabolites in Environmental Matrices (e.g., Triethyl Thiophosphate)
The formation of secondary metabolites from this compound in environmental matrices is a critical aspect of its environmental fate. While direct evidence for the transformation of this compound into triethyl thiophosphate in the environment is not extensively documented in the available literature, the potential for such transformations exists within the broader context of organophosphorus chemistry. Organothiophosphates can undergo various reactions in the environment, including oxidation, hydrolysis, and alkylation, which could theoretically lead to the formation of different phosphate esters.
This compound as a Degradation Product of Other Organophosphorus Compounds (e.g., Phorate (B1677698), Terbufos (B1683085), Dialifor)
A significant contributor to the environmental load of this compound and its analogs is their formation from the degradation of other widely used organophosphorus insecticides.
Phorate: The degradation of phorate, an insecticide and nematicide, can lead to the formation of diethyl dithiophosphate. One documented pathway involves the bacterium Ralstonia eutropha strain AAJ1, which is capable of degrading a high percentage of phorate to phosphate and sulfate (B86663) anions, with the less toxic diethyl dithiophosphate as an intermediate. ethz.ch The initial reaction in this pathway results in the formation of diethyl dithiophosphate, although the specific characterization of this initial step is not fully detailed. ethz.ch Hydrolysis of phorate can also yield diethyl esters of phosphoric acid, phosphorothioic acid, and phosphorodithioic acid. inchem.org
Terbufos: Terbufos is another systemic insecticide and nematicide that shares structural similarities with phorate. Its degradation in the environment is a complex process involving oxidation and hydrolysis. While the primary degradation products are its sulfoxide and sulfone, the core structure of O,O-diethyl phosphorodithioate (B1214789) is central to the molecule. The synthesis of terbufos itself involves diethyl-phosphorodithioic acid, highlighting the close chemical relationship. wikipedia.org Although not explicitly identified as a primary metabolite in all studies, the potential for the formation of O,O-diethyl dithiophosphate or its S-methyl ester as a minor degradation product exists through the cleavage of the sulfur-containing side chain.
Dialifor: Dialifor is an organophosphorus insecticide and acaricide. While specific studies detailing the complete degradation pathway of dialifor to this compound are limited, the fundamental structure of dialifor contains the O,O-diethyl phosphorodithioate moiety. Environmental degradation processes, such as hydrolysis and microbial action, that cleave the phthalimidoethyl group could potentially lead to the formation of O,O-diethyl dithiophosphate derivatives.
The following table summarizes the parent compounds and their potential to form O,O-diethyl dithiophosphate derivatives:
| Parent Organophosphorus Compound | Degradation Pathway Leading to Diethyl Dithiophosphate Derivative |
| Phorate | Bacterial degradation (e.g., by Ralstonia eutropha) and hydrolysis. ethz.chinchem.org |
| Terbufos | Potential for formation through cleavage of the S-tert-butylthiomethyl group. |
| Dialifor | Potential for formation through cleavage of the S-(2-chloro-1-phthalimidoethyl) group. |
Advanced Analytical Methodologies in Environmental and Materials Science Research
Chromatographic and Spectrometric Techniques for Trace Analysis in Environmental Matrices
Trace analysis of O,O-Diethyl S-methyl dithiophosphate (B1263838) and its metabolites in complex environmental samples necessitates highly sensitive and selective analytical methods. Chromatographic techniques coupled with mass spectrometry are paramount for achieving the required detection limits and confirmation of analyte identity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, organophosphate metabolites like diethyl dithiophosphate are often polar and non-volatile, requiring a derivatization step to enhance their thermal stability and chromatographic performance. researchgate.net
A common and effective derivatization strategy involves the alkylation of the acidic protons of the dithiophosphate group. nih.gov Reagents such as pentafluorobenzyl bromide (PFBBr) are widely used to convert the analytes into their corresponding pentafluorobenzyl esters. researchgate.netresearchgate.net This reaction proceeds by converting the polar phosphate (B84403) moiety into a less polar, more volatile derivative suitable for GC analysis. researchgate.net The derivatized compounds can then be separated on a capillary GC column and detected with high selectivity and sensitivity using a mass spectrometer, often operated in the selected ion monitoring (SIM) mode to minimize matrix interference. researchgate.netnih.gov Methodologies have been developed that demonstrate good linearity, precision, and accuracy for the analysis of these compounds in complex matrices like urine. nih.gov
Table 1: Performance Characteristics of GC-MS Methods for Diethyl Dithiophosphate Analysis
| Parameter | Finding | Source |
|---|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) | researchgate.netresearchgate.net |
| Recovery | 70.2% - 93.2% | researchgate.net |
| Linear Range | 10 to 500 µg L⁻¹ | nih.gov |
| Limit of Quantification (LOQ) | 10 µg L⁻¹ | nih.gov |
| Precision (%RSD) | <15% (within-day and between-day) | nih.gov |
| Accuracy (Relative Error) | <±15% | nih.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a significant advantage for the analysis of polar and thermally labile compounds like O,O-Diethyl S-methyl dithiophosphate metabolites, as it typically does not require derivatization. This technique allows for the direct analysis of aqueous samples, simplifying sample preparation.
In LC-MS/MS methods, the analytes are first separated using liquid chromatography, often with a reverse-phase column. The separated compounds are then ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The use of two mass analyzers (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, which is crucial for reducing matrix effects in complex samples like hair, urine, or blood. nih.gov This approach has been successfully applied to quantify various dialkyl phosphate metabolites, demonstrating high accuracy and low detection limits. nih.gov
Table 2: Performance of LC-MS/MS Method for Diethyl Dithiophosphate (DEDTP) Analysis in Hair Samples
| Parameter | Finding | Source |
|---|---|---|
| Ionization Mode | ElectroSpray Ionization (ESI) | nih.gov |
| Linearity (R²) | >0.994 | nih.gov |
| Accuracy | 101% - 116% | nih.gov |
| Intra-day Precision (%RSD) | 0% - 9% | nih.gov |
| Inter-day Precision (%RSD) | <20% | nih.gov |
| Limit of Detection (LOD) | 0.23 pg/mg | nih.gov |
While GC-MS and LC-MS/MS are used to analyze the intact molecule, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier technique for ultra-trace elemental analysis. frontiersin.org In the context of O,O-diethyl dithiophosphoric acid, its role shifts from being the analyte to a highly effective chelating agent. The dithiophosphate moiety readily forms stable complexes with a wide range of metal and metalloid ions. researchgate.net
This property is exploited in methods where trace elements are first complexed with the ammonium (B1175870) salt of O,O-diethyl dithiophosphoric acid. These complexes are then preconcentrated on a solid phase, such as C18-immobilized silica, and subsequently eluted for ICP-MS analysis. researchgate.net This on-line separation and preconcentration strategy effectively removes matrix interferences and significantly enhances detection limits for elements like copper, arsenic, selenium, cadmium, mercury, lead, and bismuth in water and biological samples. researchgate.net
Table 3: ICP-MS Determination of Elements after Preconcentration with O,O-Diethyl Dithiophosphoric Acid
| Parameter | Finding | Source |
|---|---|---|
| Analytes | Cu, As, Se, Cd, In, Hg, Tl, Pb, Bi | researchgate.net |
| Preconcentration Sorbent | C18 Immobilized on Silica | researchgate.net |
| Enrichment Factor | 5 to 61 | researchgate.net |
| Sampling Frequency | 21 samples per hour | researchgate.net |
| Detection Limits (LOD) | 0.43 ng L⁻¹ (Bi) to 33 ng L⁻¹ (Cu) | researchgate.net |
Similar to its application with ICP-MS, O,O-diethyl dithiophosphate serves as a chelating agent for the preconcentration of metals prior to analysis by atomic absorption spectrometry (AAS). Electrothermal AAS (ET AAS) is particularly suited for determining trace metal concentrations due to its high sensitivity. nih.gov
One microextraction technique involves complexing a metal ion, such as lead (Pb), with O,O-diethyl dithiophosphate in an aqueous solution. The resulting metal-dithiophosphate complex is then extracted into a single micro-drop of an organic solvent (e.g., chloroform). nih.gov This single drop micro-extraction (SDME) procedure significantly concentrates the analyte. The organic drop containing the concentrated metal complex is then directly injected into the graphite (B72142) furnace of the ET AAS for quantification. nih.gov This combination of chelation, microextraction, and sensitive detection allows for the determination of metals at very low concentrations in environmental samples. nih.gov
Table 4: Performance of ET AAS for Lead (Pb) Determination using O,O-Diethyl Dithiophosphate
| Parameter | Finding | Source |
|---|---|---|
| Extraction Technique | Single Drop Micro-extraction (SDME) | nih.gov |
| Chelating Agent | O,O-diethyl dithiophosphate (DDTP) | nih.gov |
| Enhancement Factor | 52 | nih.gov |
| Recovery (in real water samples) | 85% - 92% | nih.gov |
| Detection Limit (LOD) | 0.2 µg L⁻¹ | nih.gov |
| Relative Standard Deviation (RSD) | <4% | nih.gov |
Extraction and Preconcentration Methods for Environmental Samples
The low concentration of pollutants in environmental samples often requires an extraction and preconcentration step before instrumental analysis to enhance the analytical signal and remove interfering matrix components.
Cloud Point Extraction (CPE) is an environmentally friendly preconcentration technique that utilizes the phase-changing behavior of non-ionic surfactants in aqueous solutions. mdpi.comresearchgate.net When a solution containing a non-ionic surfactant is heated above its characteristic cloud point temperature, it becomes turbid and separates into a small, surfactant-rich phase and a bulk aqueous phase. medicopublication.com For the extraction of metal ions, a chelating agent like O,O-diethyl dithiophosphate is added to the sample. The dithiophosphate forms a hydrophobic complex with the target metal ion, which then partitions into the hydrophobic core of the surfactant micelles. Upon inducing phase separation, the metal-chelate complex is concentrated in the small volume of the surfactant-rich phase, which can then be easily collected and analyzed. medicopublication.com
Supramolecular Solvent-based Microextraction (SSME) is another green analytical technique that employs spontaneously forming, nanostructured aggregates of amphiphilic molecules (like long-chain alcohols) in a water/co-solvent mixture as the extraction phase. researchgate.net In a typical SSME procedure for heavy metals, O,O-diethyl dithiophosphate would be used as the complexing agent. The metal-dithiophosphate complex formed in the aqueous sample is then extracted into the supramolecular solvent phase upon its formation and separation via centrifugation. tubitak.gov.trresearchgate.net This method is characterized by high enrichment factors, low consumption of organic solvents, and rapid extraction times. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME) Applications
Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient and rapid sample preparation technique used for the extraction and preconcentration of analytes from aqueous samples. thermofisher.com This methodology is characterized by its simplicity, high enrichment factors, and minimal consumption of organic solvents. thermofisher.com While specific studies focusing exclusively on this compound are not extensively detailed in available literature, the application of DLLME for structurally similar compounds, such as ammonium O,O-diethyl dithiophosphate (DDTP), provides significant insights into the potential analytical methodologies for this class of compounds. researchgate.netrsc.org
A notable application of DLLME involves the use of ammonium O,O-diethyl dithiophosphate (DDTP) as a chelating agent for the extraction and preconcentration of silver from biological samples prior to analysis by graphite furnace atomic absorption spectrometry (GFAAS). researchgate.netrsc.org In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient analyte transfer. thermofisher.comresearchgate.net
The operational parameters of the DLLME process are optimized to achieve maximum extraction efficiency. Key parameters that are typically fine-tuned include the type and volume of the extraction and disperser solvents, the concentration of the chelating agent, extraction time, and the pH of the sample solution. researchgate.net For the analysis of silver using DDTP, chloroform (B151607) and acetone (B3395972) were selected as the extraction and dispersing solvents, respectively. rsc.org The optimization of these parameters is crucial for achieving a high enrichment factor, which is a measure of the increase in the concentration of the analyte in the final extract compared to the initial sample. researchgate.net In the aforementioned study, an enrichment factor of 70 was achieved from a 5.00 mL water sample. researchgate.net
The selection of the extraction and disperser solvents is a critical step in developing a DLLME method. The disperser solvent must be miscible in both the aqueous sample and the extraction solvent to facilitate the formation of the micro-emulsion. mdpi.com The extraction solvent should have a high affinity for the target analyte and be immiscible with water. The relative volumes of the extraction and disperser solvents also play a significant role in the extraction efficiency. nih.gov
The following table summarizes the optimized conditions for a DLLME method using a related dithiophosphate compound.
| Parameter | Optimized Value |
| Extraction Solvent | Chloroform |
| Extraction Solvent Volume | 80 µL |
| Disperser Solvent | Acetone |
| Disperser Solvent Volume | 500 µL |
| Chelating Agent Concentration (DDTP) | 0.01% (m/v) |
| Extraction Time | 10 min |
| Sample Volume | 5.00 mL |
| Enrichment Factor | 70 |
| Data derived from a study on the determination of silver using ammonium O,O-diethyl dithiophosphate (DDTP) as a chelating agent. researchgate.netrsc.org |
Characterization of Interactions with Solid Surfaces
The interaction of dithiophosphates with mineral surfaces is a critical aspect of their application in various industrial processes, such as froth flotation for mineral separation. The adsorption of these compounds onto solid surfaces can occur through physisorption, which involves weak van der Waals forces, or chemisorption, which involves the formation of chemical bonds. uct.ac.za The nature and strength of this interaction are dependent on several factors, including the chemical structure of the dithiophosphate, the composition of the mineral surface, and the surrounding environmental conditions.
Studies on Chemisorption and Adsorption Processes on Mineral Surfaces (e.g., ZnS, PbS)
The adsorption of dithiophosphates onto sulfide (B99878) minerals like zinc sulfide (ZnS) and lead sulfide (PbS) has been a subject of investigation to understand the mechanisms governing their surface activity. Theoretical studies employing computational chemistry methods, such as density functional theory, have been utilized to predict the binding affinity of dithiophosphate collectors towards various metal ions, including Zn(II) and Pb(II). ualberta.ca These studies indicate that anionic thiol collectors, including dithiophosphates, tend to bind to metal atoms in a bidentate fashion, forming a chelate ring. ualberta.ca The reactivity and binding ability of these collectors are influenced by their molecular structure. ualberta.ca
Experimental studies have provided further insights into the interaction of diethyl dithiophosphate (DTP) with sulfide mineral surfaces. In one study, isothermal titration microcalorimetry was used to measure the heats of adsorption of various thiol collectors on minerals including galena (PbS). uct.ac.za The results indicated that diethyl-DTP exhibited a very low enthalpy of adsorption on galena, suggesting a weak interaction. uct.ac.za This finding implies that the adsorption in this specific case may be more aligned with physisorption rather than strong chemisorption. uct.ac.za
Despite the low enthalpy of adsorption, diethyl-DTP showed unexpectedly high recoveries for galena in microflotation experiments. uct.ac.za This suggests that the mechanism of interaction may not be solely dependent on the strength of the initial adsorption. It has been speculated that diethyl-DTP might contribute to the stability of bubble-particle agglomerates, which would enhance flotation recovery. uct.ac.za
The interaction of dithiophosphates with metal ions is also influenced by the principles of hard and soft acids and bases (HSAB). researchgate.net The soft donor atoms (sulfur) in the dithiophosphate molecule tend to bind preferentially with soft acceptor metal ions on the mineral surface. researchgate.net X-ray photoelectron spectroscopy (XPS) has been used to analyze the surface of minerals after treatment with dithiophosphate collectors. Such analyses have suggested that the adsorption of dithiophosphinates, a related class of compounds, on sulfide mineral surfaces is a chemical process where the sulfur atoms in the P=S and P-S groups participate in the reaction. researchgate.net This leads to the formation of metal complexes on the mineral surface. researchgate.net
The following table summarizes findings related to the interaction of diethyl dithiophosphate with sulfide mineral surfaces.
| Mineral | Interaction Characteristics |
| Galena (PbS) | Low enthalpy of adsorption, suggesting weak interaction (physisorption). uct.ac.za |
| Unexpectedly high recoveries in microflotation tests. uct.ac.za | |
| General Sulfide Minerals | Adsorption can be chemical in nature, involving the formation of metal complexes. researchgate.net |
| The sulfur atoms in the dithiophosphate are believed to be involved in the bonding to the mineral surface. researchgate.net |
Industrial and Applied Chemical Research Non Biological, Non Toxicological Focus
Role as Chemical Intermediates in Organic Synthesis
O,O-Diethyl S-methyl dithiophosphate (B1263838) serves as a versatile intermediate in the field of organic synthesis, primarily due to the reactivity of its dithiophosphate moiety. This functional group allows for a variety of chemical transformations, making it a valuable building block for the creation of more complex molecules.
Applications in the Synthesis of Diverse Specialty Chemicals
O,O-Diethyl S-methyl dithiophosphate and its related dialkyl dithiophosphoric acids are key precursors in the synthesis of a range of specialty chemicals, most notably certain organophosphorus pesticides. The compound's structure allows for modification at the S-methyl group, enabling the introduction of other functional groups to create molecules with specific desired properties. For instance, the broader class of O,O-dialkyl dithiophosphoric acids, which includes the diethyl derivative, is used in the production of insecticides and acaricides. chemicalbook.comhaz-map.com For example, diethyl dithiophosphoric acid is a direct precursor in the production of the organophosphate insecticide Terbufos (B1683085). wikipedia.org The synthesis typically involves the reaction of the dithiophosphoric acid with a suitable electrophile to displace the acidic proton (or in the case of the S-methyl ester, substitution of the methyl group) and form a new carbon-sulfur bond, leading to a diverse array of organothiophosphate compounds. google.com
Materials Science and Engineering Applications
In the realm of materials science and engineering, this compound and its derivatives have found utility in several non-biological applications, leveraging their ability to interact with metal surfaces and influence material properties.
Function as Corrosion Inhibitors in Metalworking Fluids
Dithiophosphates and their derivatives are recognized for their efficacy as corrosion inhibitors, particularly in the protection of ferrous and non-ferrous metals. evonik.com While specific studies focusing solely on this compound in metalworking fluids are not extensively detailed in public literature, the functional mechanism of the broader class of dithiophosphate compounds is well-understood. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. e-tarjome.comresearchgate.net The sulfur and phosphorus atoms in the dithiophosphate group act as polar heads, facilitating strong adsorption to the metal. This protective layer inhibits both anodic and cathodic reactions, thereby preventing metal degradation. e-tarjome.com The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (O, N, P, S) and π electrons in their structure, which are key to their interaction with metal surfaces. researchgate.net
The performance of corrosion inhibitors in metalworking fluids can be evaluated using various standardized tests, as outlined in the table below.
| Test Method | Description | Purpose |
| Chip/Filter Paper Method (e.g., DIN 51360-2) | Metal chips are placed on a filter paper saturated with the test fluid. | To assess the staining and corrosion caused by the fluid on ferrous metals. evonik.com |
| Bimetallic Corrosion Coupon Test (e.g., ASTM F483) | Different metal plates are immersed in the fluid to evaluate galvanic corrosion. | To determine the compatibility of the fluid with multiple metals and its ability to prevent galvanic corrosion. evonik.com |
| Electrochemical Impedance Spectroscopy (EIS) | An electrochemical technique that measures the impedance of a metal-fluid interface. | To provide insights into the mechanism of corrosion inhibition and the properties of the protective film formed. evonik.com |
Utilization as Additives in Catalytic Systems
The dithiophosphate ligand, of which this compound is a derivative, is known to form stable complexes with a variety of transition metals. wikipedia.org These metal-dithiophosphate complexes can exhibit catalytic activity in a range of chemical reactions. The dithiophosphate ligand is classified as a "soft" ligand, showing a preference for binding to "soft" metal centers. researchgate.net This interaction can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic performance. While specific catalytic applications of this compound are not widely reported, the broader class of transition metal dithiophosphate complexes is an active area of research in catalysis. These complexes can act as catalysts or catalyst precursors in processes such as polymerization and oligomerization. researchgate.net The versatility of the dithiophosphate ligand allows for the fine-tuning of the catalyst's properties by modifying the alkyl groups (the 'R' groups in (RO)₂PS₂⁻), which in turn affects the solubility and stability of the resulting metal complex. wikipedia.org
Role in Lubricant Oil Formulations, particularly Zinc Dithiophosphates
One of the most significant industrial applications of dialkyl dithiophosphoric acids, such as the parent acid of this compound, is in the synthesis of Zinc Dialkyldithiophosphates (ZDDPs). wikipedia.orgtaylorfrancis.com ZDDPs have been a cornerstone of lubricant technology for over half a century, functioning as highly effective anti-wear and antioxidant additives in engine oils, hydraulic fluids, and greases. taylorfrancis.comsciensage.info
The synthesis of ZDDP involves a two-step process:
Formation of Dialkyldithiophosphoric Acid: Phosphorus pentasulfide is reacted with an alcohol, such as ethanol (B145695), to produce the corresponding dialkyldithiophosphoric acid. wikipedia.orgripi.irbobistheoilguy.com
P₂S₅ + 4 R-OH → 2 (RO)₂P(S)SH + H₂S
Neutralization with Zinc Oxide: The resulting dialkyldithiophosphoric acid is then neutralized with zinc oxide to form the ZDDP. wikipedia.orgripi.irbobistheoilguy.com
2 (RO)₂P(S)SH + ZnO → Zn[S₂P(OR)₂]₂ + H₂O
O,O-diethyl dithiophosphoric acid is a direct precursor in this synthesis. ZDDPs function by forming a protective tribofilm on metal surfaces under conditions of heat and pressure, which prevents direct metal-to-metal contact and reduces wear. whiterose.ac.uk This tribofilm is composed of a complex mixture of zinc, phosphorus, and sulfur compounds. researchgate.net The antioxidant properties of ZDDPs help to prolong the life of the lubricant by inhibiting oxidative degradation. taylorfrancis.com
The composition of the alkyl groups in the ZDDP molecule influences its performance characteristics, such as thermal stability and hydrolytic stability. sciensage.info
| Alkyl Group Type | Anti-wear Performance | Thermal Stability | Hydrolytic Stability |
| Primary Alkyl | Good | Good | Fair |
| Secondary Alkyl | Excellent | Fair | Good |
| Aryl | Fair | Excellent | Fair |
Exploration in Organic Light-Emitting Diode (OLED) Development
While there is no direct evidence in the reviewed literature of this compound being used in OLED applications, the broader category of organophosphorus compounds is being actively explored for use in various components of OLEDs. rsc.orgepj-conferences.org Organophosphorus materials, such as phosphole-based oligomers and polymers, have been investigated as emitters, hosts, and electron-transporting materials in OLED devices. acs.orgnih.govresearchgate.net The introduction of phosphorus into organic π-conjugated systems can significantly influence their electronic and photophysical properties, such as their emission wavelengths and quantum efficiencies. epj-conferences.org The versatility of phosphorus chemistry allows for the synthesis of a wide range of structures with tunable properties, making them attractive candidates for next-generation OLED materials. rsc.org Although dithiophosphates are not the primary focus in this area currently, the ongoing research into organophosphorus compounds for OLEDs suggests a potential for future exploration of related structures.
Green Chemistry and Sustainable Synthesis Considerations
In the broader context of industrial chemical synthesis, the principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves designing products and processes that minimize the use and generation of hazardous substances. For O,O-dialkyl dithiophosphates, including this compound, traditional synthesis routes often involve reactants and conditions that are targets for green chemistry improvements. Research efforts are increasingly directed towards developing more sustainable methods that offer benefits such as reduced waste, use of less toxic solvents, and the ability to recover and reuse catalysts.
Research into More Sustainable Synthetic Pathways and Catalyst Recovery
Traditional synthesis of O,O-dialkyl dithiophosphoric acids typically involves the reaction of phosphorus pentasulfide (P₄S₁₀) with a corresponding alcohol, in this case, ethanol. researchgate.netmdpi.com While effective, this process can be hazardous and generate hydrogen sulfide (B99878) (H₂S) as a byproduct. researchgate.net Subsequent alkylation to produce the S-methyl ester introduces further steps and reagents. Green chemistry approaches seek to refine this pathway by introducing novel catalytic systems that improve efficiency, reduce waste, and allow for catalyst recycling.
Ionic Liquids as Green Solvents and Catalysts
Ionic liquids (ILs) have garnered significant attention as environmentally benign alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and tunable polarity. researchgate.netsemanticscholar.org They can function as both the solvent and catalyst in organic reactions. ppor.az Research has explored the use of ionic liquids based on dithiophosphate anions themselves, potentially simplifying processes by having the product's parent anion be part of the reaction medium. google.com The use of ILs can facilitate easier separation of the product and recycling of the catalytic system, which is a key advantage in sustainable industrial processes. researchgate.net For instance, after a reaction, the ionic liquid containing the catalyst can often be separated by simple extraction and reused multiple times without a significant loss in activity. researchgate.net
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is another strategy that aligns with green chemistry principles. PTC facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid, or two different liquids). This is achieved by a catalyst, typically a quaternary ammonium (B1175870) salt, that transports one reactant across the phase boundary to react with the other. nih.gov This technique can eliminate the need for harsh solvents, reduce reaction times, and lower reaction temperatures. Synergistic approaches combining a chiral hydrogen bond donor and an onium salt have been developed for other types of reactions, showcasing the potential for sophisticated catalyst design in this area. ed.ac.uk While specific research on PTC for this compound is not extensively detailed in readily available literature, the principles are broadly applicable to the alkylation step of its synthesis, potentially offering a greener alternative to conventional methods.
Catalyst Recovery and Heterogeneous Catalysis
A major goal in green synthesis is the ability to recover and reuse the catalyst. mdpi.com Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous as they can be easily separated from the reaction mixture by filtration. aston.ac.uk Research into solid acid catalysts derived from waste biomass, for example, highlights a trend towards creating catalysts from renewable and low-cost sources. aston.ac.uk While homogeneous catalysts like Lewis acids (e.g., zinc chloride) are known to catalyze the formation of dithiophosphoric acid esters, their separation from the product can be complex. google.com The development of solid, reusable catalysts for dithiophosphate synthesis is an active area of research. For example, studies on the chemical recycling of polymers have demonstrated the efficacy and reusability of various metal oxide catalysts derived from layered double hydroxides, which maintained high conversion rates over several cycles. mdpi.com This concept of robust, recyclable catalysts is directly transferable to the synthesis of industrial chemicals like this compound.
The following table summarizes different catalytic systems and their relevance to the principles of green chemistry in the context of dithiophosphate synthesis.
| Catalytic System | Key Features | Potential Green Chemistry Advantages | Relevant Findings |
| Ionic Liquids (ILs) | Composed of ions; low volatility; high thermal stability. researchgate.netgoogle.com | Serve as recyclable solvents and catalysts, reducing the need for volatile organic compounds (VOCs). researchgate.netppor.az | Can be designed with dithiophosphate anions; catalyst systems can be recycled multiple times with minimal loss of activity. researchgate.netgoogle.com |
| Phase-Transfer Catalysts (PTC) | Facilitate reactions between reactants in immiscible phases. nih.gov | Can eliminate the need for harsh organic solvents, increase reaction rates, and allow for milder conditions. | Effective in various organic syntheses, with potential for application in the alkylation step of dithiophosphate production. |
| Heterogeneous Catalysts | Exist in a different phase than the reactants (e.g., solid catalyst in a liquid reaction). | Allows for simple separation (e.g., filtration) and catalyst reuse, minimizing waste. mdpi.comaston.ac.uk | Mg-Fe and Mg-Al oxides derived from layered double hydroxides have shown high reusability in transesterification reactions. mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Traditional synthesis of dithiophosphoric acids and their esters often involves the reaction of alcohols with phosphorus pentasulfide (P₄S₁₀). wikipedia.orgnih.govsciensage.info This method, while established, presents challenges related to selectivity, yield, and the generation of hazardous byproducts like hydrogen sulfide (B99878). wikipedia.org Future research should pivot towards developing more efficient, selective, and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalytic Innovations: The development of novel catalysts, such as enzyme- or nano-based catalysts, could offer pathways with higher selectivity and milder reaction conditions, minimizing side reactions and energy consumption.
Flow Chemistry: Implementing continuous flow reactors can provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to enhanced reaction efficiency, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability.
Atom Economy: Future synthetic routes should aim for higher atom economy, ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product. This inherently reduces waste generation.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Current Approach (e.g., P₄S₁₀) | Future Directions (Proposed) |
|---|---|---|
| Catalyst | Often stoichiometric or acid-catalyzed | Biocatalysts, Nanocatalysts, Phase-transfer catalysts |
| Efficiency | Moderate yields, potential for byproducts | Higher yields, improved selectivity |
| Safety | Generation of toxic H₂S gas | Reduced hazardous byproducts, safer reaction conditions |
| Sustainability | Use of hazardous reagents, potential for waste | Use of renewable feedstocks, high atom economy, waste minimization |
Deeper Mechanistic Insights into Complex Reaction Pathways
A thorough understanding of the reaction mechanisms governing the formation and reactivity of O,O-Diethyl S-methyl dithiophosphate (B1263838) is crucial for optimizing its synthesis and predicting its behavior. While mechanisms for related organophosphates, such as hydrolysis via a concerted associative SN2-like pathway, have been studied, specific insights into this compound are lacking. acs.org
Future research should focus on:
Kinetic Studies: Detailed kinetic analyses of synthetic and degradation reactions under various conditions (temperature, pH, solvent) are needed to determine rate laws and activation parameters. research-nexus.netmorressier.com This data is fundamental for understanding reaction feasibility and optimizing conditions.
Identification of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR, Raman, and stopped-flow UV-Vis spectroscopy, could enable the detection and characterization of transient intermediates and transition states. This would provide direct evidence for proposed reaction pathways.
Isotopic Labeling: Isotope tracing studies, for example using ¹⁸O, ³⁴S, or ¹³C, can be employed to definitively track the fate of specific atoms throughout a reaction, confirming bond-forming and bond-breaking steps.
Solvent Effects: A systematic investigation into the role of the solvent in reaction mechanisms is warranted. The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools for investigating molecules and reactions at a level of detail that is often inaccessible through experimentation alone. nih.gov For O,O-Diethyl S-methyl dithiophosphate, computational modeling can accelerate research and guide experimental design. acs.orgnih.govmdpi.com
Unexplored avenues include:
Quantum Chemical Calculations: High-level quantum chemical methods, particularly Density Functional Theory (DFT), can be used to map out potential energy surfaces for synthetic and degradation reactions. researchgate.netresearchgate.net This allows for the calculation of reaction barriers and the elucidation of detailed electronic mechanisms, providing insights into selectivity. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments. For instance, simulations could predict its interaction with metal surfaces in corrosion inhibition applications or its solvation and transport properties in environmental matrices.
Predictive Model Development: By combining computational data with experimental results, it is possible to develop robust Quantitative Structure-Activity Relationship (QSAR) and machine learning models. arxiv.orgnih.govresearchgate.net These models could predict key properties such as reactivity, environmental persistence, or performance in specific applications for this compound and its derivatives, facilitating the virtual screening and design of new compounds with desired characteristics. mdpi.com
Exploration of New Applications in Emerging Technologies (non-biological)
While this compound is known as an intermediate in pesticide synthesis, the broader class of dithiophosphates possesses properties that are highly valuable in materials science and other non-biological fields. wikipedia.orgnih.gov
Future research could explore its potential as:
Ligands for Advanced Materials: Dithiophosphates are excellent ligands for a wide range of metal ions. researchgate.netresearchgate.netrsc.org This property could be harnessed to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, separation, or catalysis.
Corrosion Inhibitors: Organophosphorus compounds are effective corrosion inhibitors for various metals. nbinno.comresearchgate.netuobaghdad.edu.iq Research could focus on the performance of this compound in protecting materials used in advanced energy systems, such as geothermal or concentrated solar power plants, where conditions are extreme. google.com
Functional Polymers: Dithiophosphates can be incorporated into polymer chains or used as chain-transfer agents in polymerization reactions. nih.govjunbangchemical.com This opens the door to creating functional polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or unique optical and electronic characteristics.
Flotation Agents: Dithiophosphates are used in the mining industry as flotation agents for the separation of sulfide minerals. wikipedia.org Further research could optimize the molecular structure to enhance selectivity for specific valuable or critical minerals, improving the efficiency and sustainability of mineral processing.
Table 2: Potential Non-Biological Applications
| Application Area | Underlying Property | Potential Research Focus |
|---|---|---|
| Advanced Materials | Metal chelation/ligand properties | Synthesis of novel MOFs, catalysts, and sensors. |
| Corrosion Inhibition | Surface adsorption and film formation | Protection of alloys in high-temperature/high-pressure environments. |
| Polymer Science | Reactivity in polymerization | Development of specialty polymers with enhanced durability or flame retardancy. |
| Mineral Processing | Surface interaction with sulfide minerals | Design of highly selective flotation agents for critical metals. |
Comprehensive Studies on Environmental Persistence and Degradation in Diverse Matrices
The environmental fate of organophosphates is a critical area of study. While generally considered non-persistent, their degradation rates and pathways are highly dependent on environmental conditions, and some residues can persist in soil and water. geoscienceworld.orgresearchgate.netresearchgate.net The compound is designated as a hazardous waste under RCRA (U087), underscoring the need for a thorough understanding of its environmental behavior. nih.gov
Future comprehensive studies should include:
Matrix-Specific Degradation Kinetics: Detailed studies are required to quantify the persistence (e.g., half-life) of this compound in a variety of relevant environmental matrices, including different soil types, freshwater, saltwater, and sediments, under various conditions of light, temperature, and pH. nih.gov
Identification of Degradation Products: A crucial aspect of environmental assessment is the identification of transformation and degradation products, as these may have their own toxicological profiles. Advanced analytical techniques, such as high-resolution mass spectrometry (LC-MS/MS), are essential for identifying and quantifying these products.
Biodegradation Pathways: Research should focus on identifying the specific microorganisms (bacteria and fungi) capable of degrading this compound. biotechrep.irbbrc.inresearchgate.net Elucidating the enzymatic pathways involved in its biodegradation is key to developing potential bioremediation strategies. tandfonline.com
Mobility and Transport: Studies on the sorption-desorption behavior of the compound in soils and sediments are needed to predict its mobility and potential for leaching into groundwater. This involves determining key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare O,O-Diethyl S-methyl dithiophosphate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via reactions involving organophosphorus precursors. For example, reacting ethanol with phosphorus pentasulfide under controlled conditions can yield dithiophosphoric acid intermediates, which are subsequently alkylated with methyl groups . Optimization of purity involves fractional distillation and characterization via 31P NMR to confirm the absence of by-products like O,O-diethyl dithiophosphate or thiophosphoric acid derivatives .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- 31P NMR spectroscopy is critical for tracking hydrolysis intermediates (e.g., thiophosphoric acid) and quantifying reaction kinetics .
- Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to validate molecular weight and purity, especially when comparing structural analogs like O,O-diethyl thiophosphate .
- X-ray crystallography (via programs like SHELXL) can resolve crystal structures of metal complexes, aiding in understanding coordination chemistry .
Q. How is this compound applied in studying enzyme-catalyzed reactions, and what experimental designs are recommended?
- Methodology : The compound acts as a substrate analog in enzymatic assays. For example, in phospholipase studies, researchers monitor hydrolysis rates using UV-Vis spectroscopy to detect thiol release. Competitive inhibition assays can be designed by introducing synthetic analogs (e.g., S-ethyl variants) to probe active-site specificity .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the hydrolysis of this compound, and how are kinetic parameters determined?
- Methodology : Using 31P NMR at elevated temperatures (e.g., 85°C in 1,2-dimethoxyethane), researchers identified hydrolysis pathways:
- Initial cleavage of the P–S bond forms O,O-diethyl S-hydrogen dithiophosphate ().
- Subsequent hydrolysis yields thiophosphoric acid () and phosphoric acid .
- Data Analysis : Arrhenius plots and DFT calculations help correlate experimental rates with theoretical activation energies.
Q. How can contradictions in reactivity data with transition metals be resolved, particularly in flotation or coordination studies?
- Methodology :
- Comparative Studies : Benchmark against analogs like potassium O,O'-diisopentyl dithiophosphate, which exhibit enhanced hydrophobicity and metal-binding selectivity due to longer alkyl chains .
- Spectroscopic Titration : Use UV-Vis or EPR to monitor metal-ligand binding constants, identifying steric or electronic effects from the methyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Regulatory Compliance : Classified as U087 under hazardous waste regulations, requiring neutralization before disposal in approved containers .
- PPE : Use nitrile gloves, fume hoods, and gas-tight goggles to prevent dermal/ocular exposure.
- Spill Management : Absorb with vermiculite and treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual compound .
Q. How does this compound facilitate the synthesis of heterocyclic or bioactive molecules in organic chemistry?
- Methodology : It serves as a thiophosphorylating agent. For instance, in the synthesis of thioamides, it reacts with nitriles (e.g., 2-hydroxybenzonitrile) under mild conditions, followed by cyclization with electrophiles like 4-methoxyphenacyl bromide to yield pharmacologically relevant scaffolds .
Key Research Recommendations
- Contradiction Resolution : Cross-validate reactivity data using multiple spectroscopic methods (e.g., NMR, MS) and computational modeling.
- Advanced Synthesis : Explore photochemical or catalytic methods to enhance yield and reduce hazardous by-products .
- Environmental Impact : Conduct ecotoxicological studies on hydrolysis products to assess long-term environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
